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Introduction

Solangepras (also known as solengepras and CVN424) is a first-in-class, orally available, and
brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1]
It functions as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[2] This
receptor is predominantly expressed in the D2-type dopamine receptor-expressing medium
spiny neurons of the striatopallidal pathway, which is a key circuit in motor control and is known
to be hyperactive in Parkinson's disease.[1][3] By selectively modulating this "indirect pathway,"
solangepras aims to improve motor function and alleviate both motor and non-motor
symptoms of Parkinson's disease without directly acting on the dopamine system.[4][5] This
novel mechanism offers the potential to reduce motor complications, such as dyskinesia, that
are often associated with traditional dopaminergic therapies like levodopa.[3][6] Currently,
solangepras is in Phase 3 clinical trials to evaluate its efficacy and safety as an adjunctive
therapy.[6]

Pharmacodynamics: The Science of Solangepras's
Action

The primary pharmacodynamic effect of solangepras is the inverse agonism of the GPR6
receptor. This receptor exhibits high constitutive activity, meaning it is active even without a
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stimulating ligand, leading to an increase in intracellular cyclic adenosine monophosphate
(cAMP).[7][8] As an inverse agonist, solangepras binds to GPR6 and reduces this basal
activity, thereby decreasing cCAMP levels in the D2 receptor-expressing neurons of the indirect
pathway.[9][10] This action is thought to normalize the hyperactivity of this pathway, which is a
hallmark of Parkinson's disease.[1][10]

Preclinical studies have demonstrated that solangepras can induce locomotor activity in mice
and reverse haloperidol-induced catalepsy, a model for Parkinsonian motor deficits.[1]
Furthermore, it has shown efficacy in a 6-hydroxydopamine (6-OHDA) lesion model of
Parkinson's disease in rats.[11] In clinical settings, Phase 2 trials have shown that
solangepras can significantly reduce the daily "OFF" time—periods when Parkinson's
symptoms are not well-controlled—in patients already receiving levodopa.[12][13]

Key Pharmacodynamic Parameters

The following table summarizes key in vitro and in vivo pharmacodynamic parameters of
solangepras.
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Parameter Species/System Value Reference(s)
GPRG6 Inverse Agonist  Human GPR6 in
55.1 +24.8 nM [4]
EC50 CHO-K1 cells
GPR3 Inverse Agonist  Human GPR3 in
1927 + 859 nM [4]
EC50 CHO-K1 cells
GPR12 Inverse Human GPR12 in
_ 6965 + 3189 nM [4]
Agonist EC50 CHO-K1 cells
Receptor Occupancy ]
Mouse Striatum 0.34 mg/kg (oral dose) [4]
(RO50)
Plasma Conc. at
Mouse 6.0 ng/mL [4]
RO50
Plasma Conc. at
Rat 7.4 ng/mL [4]
RO50
1.3-hour reduction in
Clinical Efficacy ) ] daily "OFF" time vs.
Parkinson's Patients [13]

(Adjunctive Therapy)

placebo (150 mg

dose)

Signaling Pathway of Solangepras

The following diagram illustrates the proposed mechanism of action of solangepras in

modulating the indirect pathway in Parkinson's disease.
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Solangepras Mechanism of Action
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Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion

The pharmacokinetic profile of solangepras has been characterized in a Phase 1, first-in-
human study involving healthy volunteers. The study assessed single ascending doses (1 mg
to 225 mg) and multiple daily doses (25, 75, or 150 mg over 7 days).

Absorption

Solangepras is rapidly absorbed following oral administration, with peak plasma
concentrations (Tmax) reached within approximately 2 hours in a fasted state.[5][12] The
administration with a high-fat meal was found to reduce and delay the peak plasma
concentration; however, the total plasma exposure (Area Under the Curve, AUC) remained
similar, suggesting that solangepras can be taken with or without food.[5][12]

Distribution

Preclinical data indicate that solangepras is brain-penetrant, a crucial characteristic for a
centrally acting drug.[11] Studies in mice have shown an average brain-to-plasma ratio of 0.4,
confirming its ability to cross the blood-brain barrier.[11]

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of solangepras is not yet fully
published.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of solangepras from the
Phase 1 study in healthy volunteers.
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Parameter Condition Value Reference(s)
Tmax (Time to Peak Fasted State (Single
~2 hours [5][12]
Plasma Conc.) Dose)
Terminal Half-Life Single and Multiple
30 - 41 hours [51[12]
(t1/2) Doses
Effect of High-Fat )
Single Dose Reduced and Delayed  [5][12]
Meal on Cmax
Effect of High-Fat ) Similar to Fasted
Single Dose [5][12]
Meal on AUC State
Peak plasma
] ) Single Ascending concentrations
Dose Proportionality [51[12]

Doses

increased with

increasing dose

Experimental Protocols

This section outlines the methodologies employed in key preclinical and clinical studies of
solangepras.

Preclinical Receptor Occupancy Assay

A dose-dependent receptor occupancy study was conducted in mice and rats to determine the
extent to which solangepras binds to GPRG6 in the brain.[4]

* Methodology: A label-free in vivo liquid chromatography with tandem mass spectrometry
(LC/MS/MS)-based method was used.

e Tracer: Acompound named RL-338 was used as a tracer to bind to GPR6.
e Procedure:
o Animals were pre-treated with either vehicle or varying oral doses of solangepras.

o After 60 minutes, the tracer (RL-338) was administered intravenously.
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o After a further 30-45 minutes, animals were euthanized, and brain and blood samples
were collected.

o The striatum (high GPR6 expression) and cerebellum (negligible GPR6 expression) were
dissected.

o Concentrations of the tracer in the brain regions were quantified using LC/MS/MS.

o Calculation: Receptor occupancy was calculated based on the displacement of the tracer in
the striatum of solangepras-treated animals compared to vehicle-treated animals.[4]
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Receptor Occupancy Experimental Workflow

Phase 1 Clinical Trial in Healthy Volunteers
(NCT03657030)
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This study was designed to assess the safety, tolerability, and pharmacokinetics of
solangepras in healthy individuals.[5][12]

o Study Design: Randomized, double-blind, placebo-controlled.
e Population: 64 healthy volunteers.[3]
e Dosing Regimens:

o Single Ascending Dose (SAD): Cohorts received single oral doses ranging from 1 mg to
225 mg or placebo.[5][12]

o Multiple Ascending Dose (MAD): Cohorts received daily oral doses of 25 mg, 75 mg, or
150 mg, or placebo, for 7 consecutive days.[5][12]

o Primary Endpoints: Safety and tolerability, assessed through monitoring of adverse events,
vital signs, electrocardiograms (ECGSs), and clinical laboratory tests.

o Pharmacokinetic Sampling: Blood samples were collected at predefined time points after
dosing to determine plasma concentrations of solangepras.

» Bioanalytical Method: Plasma concentrations of solangepras were quantified using a
validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.

Phase 2 Clinical Trial in Parkinson's Disease Patients
(NCT04191577)

This study evaluated the safety and efficacy of solangepras as an adjunctive therapy in
Parkinson's disease patients experiencing motor fluctuations.[13][14]

» Study Design: Randomized, double-blind, placebo-controlled, multicenter study.[14]

o Population: 141 patients with Parkinson's disease (Hoehn and Yahr stages 2-4) on a stable
dose of levodopa and experiencing at least 2 hours of "OFF" time per day.[12][14]

e Treatment Arms: Patients were randomized (1:1:1) to receive once-daily oral doses of:

o Solangepras 50 mg
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o Solangepras 150 mg

o Placebo

e Treatment Duration: 28 days.[12]
e Primary Endpoints: Safety and tolerability.[14]

o Key Secondary Endpoint: Change from baseline in daily "OFF" time, as recorded by patients
in diaries.[13][14]

Conclusion

Solangepras represents a promising, novel, non-dopaminergic approach for the treatment of
Parkinson's disease. Its selective mechanism as a GPR6 inverse agonist offers the potential for
effective symptom control while potentially avoiding the motor complications associated with
long-term dopamine replacement therapies. The pharmacokinetic profile of solangepras
supports once-daily oral dosing, and it has demonstrated a favorable safety and tolerability
profile in clinical trials to date. The ongoing Phase 3 ARISE trial will be crucial in further defining
the clinical utility of solangepras as a valuable addition to the therapeutic armamentarium for
Parkinson's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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